1-(4-bromophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
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Overview
Description
1-(4-bromophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, a thiophene ring, an oxadiazole ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the 1,2,3-triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. The reaction involves the use of an alkyne and an azide in the presence of a copper catalyst to form the triazole ring.
Introduction of the oxadiazole ring: The oxadiazole ring can be synthesized through the cyclization of a suitable precursor, such as a hydrazide and a carboxylic acid derivative, under acidic or basic conditions.
Attachment of the thiophene ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid or ester and a suitable halide precursor.
Bromination: The final step involves the bromination of the phenyl ring using a brominating agent, such as N-bromosuccinimide (NBS), under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation and Reduction Reactions: The thiophene and oxadiazole rings can undergo oxidation and reduction reactions, respectively, using appropriate oxidizing or reducing agents.
Cyclization Reactions: The compound can participate in cyclization reactions to form larger ring systems or fused heterocycles.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), palladium or copper catalysts, and suitable solvents (e.g., DMF, DMSO).
Oxidation Reactions: Oxidizing agents (e.g., m-chloroperbenzoic acid, hydrogen peroxide).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can modify the thiophene and oxadiazole rings, respectively.
Scientific Research Applications
1-(4-bromophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors. Its unique structure allows for the exploration of structure-activity relationships (SAR) and optimization of pharmacokinetic properties.
Materials Science: The compound’s electronic properties make it a potential candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: The compound can serve as a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product derivatives.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets, such as enzymes or receptors, through various binding interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The exact molecular targets and pathways involved would require further experimental validation and computational studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
- 1-(4-fluorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
- 1-(4-methylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
Uniqueness
1-(4-bromophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with molecular targets. The combination of the thiophene, oxadiazole, and triazole rings also provides a distinct electronic structure that can be exploited for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(4-bromophenyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN6OS/c15-8-3-5-9(6-4-8)21-12(16)11(18-20-21)14-17-13(19-22-14)10-2-1-7-23-10/h1-7H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFRBLMVAXNUOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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